molecular formula C14H23BN2O2 B1408540 (3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid CAS No. 1704095-90-8

(3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid

Cat. No.: B1408540
CAS No.: 1704095-90-8
M. Wt: 262.16 g/mol
InChI Key: FIEGODVIRPDBCI-UHFFFAOYSA-N
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Description

(3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid: is an organoboron compound with the molecular formula C14H23BN2O2. This compound is part of the boronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of the piperazine moiety in its structure adds to its versatility, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions can target the boronic acid group, converting it to other functional groups.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine under acidic conditions.

Major Products:

    Oxidation: Products may include N-oxides or hydroxylated derivatives.

    Reduction: Products can include alkylated or hydrogenated derivatives.

    Substitution: Halogenated phenyl derivatives are common products.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Comparison with Similar Compounds

  • (3-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid
  • (3-(1-(4-Propylpiperazin-1-yl)ethyl)phenyl)boronic acid

Uniqueness:

This detailed article provides a comprehensive overview of (3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[3-[1-(4-ethylpiperazin-1-yl)ethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O2/c1-3-16-7-9-17(10-8-16)12(2)13-5-4-6-14(11-13)15(18)19/h4-6,11-12,18-19H,3,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEGODVIRPDBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(C)N2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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